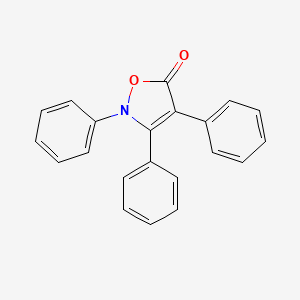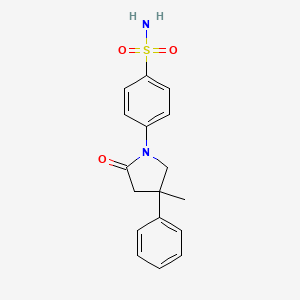![molecular formula C21H36O4Si B12879232 (3aR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12879232.png)
(3aR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3aR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one is a complex organic molecule with significant potential in various scientific fields. This compound features a cyclopenta[b]furan-2-one core, which is a bicyclic structure, and is functionalized with a tert-butyldimethylsilyl (TBDMS) ether and an enone side chain. The stereochemistry of the molecule is defined by its multiple chiral centers, making it an interesting subject for stereoselective synthesis and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one typically involves multiple steps, starting from simpler precursors. The key steps often include:
Formation of the Cyclopenta[b]furan-2-one Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the TBDMS Group: The tert-butyldimethylsilyl group is introduced using TBDMS chloride in the presence of a base such as imidazole.
Attachment of the Enone Side Chain: This step involves the formation of the enone moiety through aldol condensation or other carbon-carbon bond-forming reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the enone moiety, leading to the formation of various oxidized products.
Reduction: Reduction of the enone can yield saturated ketones or alcohols, depending on the conditions and reagents used.
Substitution: The TBDMS group can be selectively removed under acidic or fluoride ion conditions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Tetrabutylammonium fluoride (TBAF) for TBDMS deprotection.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols or ketones, and various substituted analogs depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activity, including enzyme inhibition or receptor binding studies.
Medicine
The compound and its derivatives could be investigated for potential therapeutic applications, such as anti-inflammatory or anticancer agents, due to their ability to interact with biological targets.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (3aR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one involves its interaction with specific molecular targets. The enone moiety can act as a Michael acceptor, reacting with nucleophiles in biological systems. This can lead to the modulation of enzyme activity or receptor function, depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one: A simpler analog without the TBDMS and enone functional groups.
tert-Butyl substituted hetero-donor TADF compounds: These compounds share the tert-butyl group but differ in their overall structure and applications.
Eigenschaften
Molekularformel |
C21H36O4Si |
|---|---|
Molekulargewicht |
380.6 g/mol |
IUPAC-Name |
(3aR,4R,5R,6aS)-5-[tert-butyl(dimethyl)silyl]oxy-4-[(E)-3-oxooct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one |
InChI |
InChI=1S/C21H36O4Si/c1-7-8-9-10-15(22)11-12-16-17-13-20(23)24-18(17)14-19(16)25-26(5,6)21(2,3)4/h11-12,16-19H,7-10,13-14H2,1-6H3/b12-11+/t16-,17-,18+,19-/m1/s1 |
InChI-Schlüssel |
RUMJJBFTZIDROK-KXCTWPOZSA-N |
Isomerische SMILES |
CCCCCC(=O)/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=O)O2)O[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CCCCCC(=O)C=CC1C(CC2C1CC(=O)O2)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Cyanobenzo[d]oxazole-2-carboxamide](/img/structure/B12879149.png)
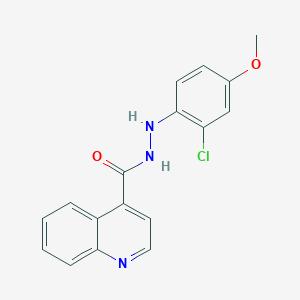
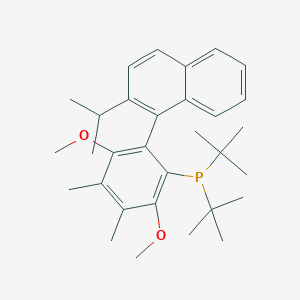
![7-Amino-3-isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B12879170.png)
![7-Butyl-3,9-dihydroxy-8-methoxy-4,5,10-trioxo-1,4,5,10-tetrahydrobenzo[g]quinoline-2-carboxylic acid](/img/structure/B12879186.png)
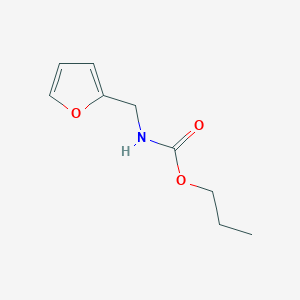
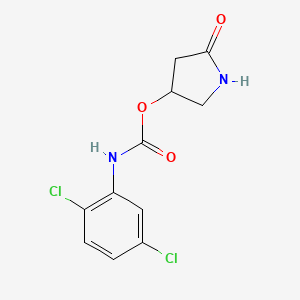
![1-[2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-1-en-1-yl]ethan-1-one](/img/structure/B12879211.png)
![(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate](/img/structure/B12879212.png)
![1H-Pyrrole, 2-acetyl-1-[(4-methylphenyl)sulfonyl]-5-(3-nitrophenyl)-](/img/structure/B12879220.png)
![1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12879227.png)
